N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c15-7-8-18-13(6-9-19-11-13)10-14-20(16,17)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZYWMZSGCSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNS(=O)(=O)C2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide typically involves the reaction of a thiolan derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of advanced equipment and automation can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide has a wide range of scientific research applications. It is used in drug development as a potential therapeutic agent, in enzyme inhibition studies to understand enzyme mechanisms, and in material synthesis for creating advanced materials with unique properties. Its versatility makes it an essential tool in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
- Structure: Features a quinoline core substituted with a styryl group, chlorine, and hydroxy groups, coupled to a 4-methoxybenzenesulfonamide.
- Key Differences: Core Heterocycle: IIIa uses a quinoline ring, whereas the target compound employs a thiolane. Quinoline’s aromaticity may enhance π-π stacking interactions, while thiolane’s saturated structure could improve conformational flexibility. Substituents: IIIa has methoxy and styryl groups, which increase lipophilicity, contrasting with the target’s hydrophilic hydroxyethoxy chain .
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide
- Structure : Combines a chloro-substituted benzenesulfonamide with a 3-methoxybenzoyl group.
- Key Differences :
NCBSI-Derived Sulfonamides
- Structure : N-(phenylsulfonyl)benzene sulfonamide derivatives synthesized via the NCBSI/HCl system.
- Key Differences :
Physicochemical and Functional Properties
| Property | Target Compound | IIIa | 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide |
|---|---|---|---|
| Hydrophilicity | High (hydroxyethoxy chain) | Moderate (methoxy groups) | Low (chloro, benzoyl groups) |
| Electron Effects | Thiolane sulfur may donate electrons | Quinoline nitrogen is electron-deficient | Benzoyl group is electron-withdrawing |
| Potential Bioactivity | Possible CNS or antimicrobial activity (speculative) | Anticancer (quinoline derivatives) | Unclear (limited data) |
- Solubility : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to IIIa’s lipophilic styryl and methoxy groups.
- Stability: Thiolane’s saturated structure may reduce oxidative degradation risks compared to IIIa’s aromatic quinoline.
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its implications in therapeutic applications.
Chemical Structure and Synthesis
The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of a thiolane ring and a hydroxyethoxy group enhances its solubility and interaction with biological targets. The synthesis typically involves multi-step organic reactions that incorporate these functional groups into the benzenesulfonamide framework.
Anticancer Activity
Recent studies have indicated that benzenesulfonamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines. A notable study demonstrated that certain benzenesulfonamide derivatives showed high efficacy against breast cancer cells (MDA-MB-468), with IC50 values indicating potent cytotoxicity under hypoxic conditions (IC50 = 3.99 ± 0.21 µM) .
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12d | MDA-MB-468 | 3.99 | Induces apoptosis via caspase activation |
| 12i | CCRF-CM | 4.51 | Cell cycle arrest in G0-G1 phase |
| N-{...} | Various | Variable | Inhibition of hCA isoforms |
Antimicrobial Activity
In addition to anticancer properties, sulfonamide compounds are recognized for their antimicrobial effects. Research has shown that certain derivatives exhibit significant activity against bacterial strains, indicating their potential as therapeutic agents in treating infections . The mechanism often involves inhibition of folate synthesis pathways critical for bacterial growth.
Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{...} | E. coli | 32 µg/mL |
| N-Pyridin-3-yl | S. aureus | 16 µg/mL |
Case Studies
- Anticancer Study : A study involving the evaluation of benzenesulfonamides against a panel of sixty cancer cell lines revealed that specific analogues displayed remarkable potency, particularly against breast and leukemia cancer cells . The mechanisms included apoptosis induction and cell cycle arrest.
- Antimicrobial Research : Another study focused on the synthesis and characterization of various benzenesulfonamide derivatives, assessing their antimicrobial activity against common pathogens. Results indicated that modifications to the sulfonamide structure could enhance efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide and its analogs?
- Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group introduction. Key steps:
- Sulfonylation : React thiolan-3-ylmethylamine derivatives with benzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or THF .
- Hydroxyethoxy group incorporation : Use nucleophilic substitution or coupling reactions with ethylene oxide derivatives, optimizing temperature (60–80°C) and catalysts (e.g., K₂CO₃) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiolan ring protons at δ 2.8–3.2 ppm; sulfonamide NH at δ 7.1–7.3 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~379.4 for C₁₅H₂₁NO₄S₂) .
- HPLC : Assess purity (>95%) using a C18 column, isocratic elution (acetonitrile/water, 70:30), and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?
- Answer : Discrepancies (e.g., varying antimicrobial potency) may arise from structural analogs or assay conditions. Strategies include:
- Comparative bioassays : Standardize MIC testing against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using CLSI guidelines .
- Structure-activity relationship (SAR) studies : Modify the hydroxyethoxy or thiolan groups and evaluate activity changes. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like dihydropteroate synthase .
- Batch consistency analysis : Use LC-MS to check for impurities (<2%) that may affect bioactivity .
Q. What experimental designs are optimal for studying the enzymatic inhibition mechanisms of this compound?
- Answer : To probe mechanisms (e.g., dihydropteroate synthase inhibition):
- Enzyme kinetics : Conduct spectrophotometric assays (λ = 340 nm) with varying substrate (p-aminobenzoic acid) and inhibitor concentrations. Calculate Kᵢ using Lineweaver-Burk plots .
- Surface plasmon resonance (SPR) : Immobilize the enzyme on a CM5 chip and measure binding affinity (KD) in real-time .
- Mutagenesis studies : Compare inhibition efficacy against wild-type vs. mutant enzymes (e.g., Phe31Ala) to identify critical binding residues .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Answer : Improve sustainability via:
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Catalyst optimization : Use recyclable Amberlyst-15 for hydroxyethoxy group coupling, reducing waste .
- Flow chemistry : Implement continuous flow reactors for sulfonylation steps, enhancing yield (85% vs. 70% batch) and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
